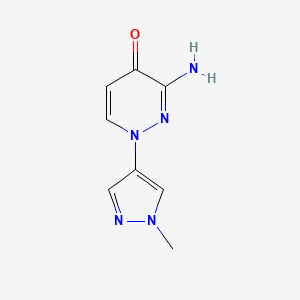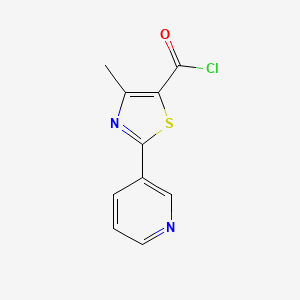
(2-Bromo-2-cyclopropylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-cyclopropylethyl)benzene is an organic compound featuring a benzene ring substituted with a 2-bromo-2-cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-cyclopropylethyl)benzene typically involves the bromination of 2-cyclopropylethylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine (Br₂) is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr₃) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-2-cyclopropylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
(2-Bromo-2-cyclopropylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-2-cyclopropylethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives . The cyclopropyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Comparison with Similar Compounds
Bromobenzene: A simpler analog with a single bromine substituent on the benzene ring.
Cyclopropylbenzene: Lacks the bromine substituent but contains the cyclopropyl group.
2-Bromoethylbenzene: Similar structure but without the cyclopropyl group.
Uniqueness: (2-Bromo-2-cyclopropylethyl)benzene is unique due to the presence of both the bromine and cyclopropyl groups, which confer distinct reactivity and stability characteristics compared to its analogs .
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential applications
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
(2-bromo-2-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
DHRRTHYCXAMGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


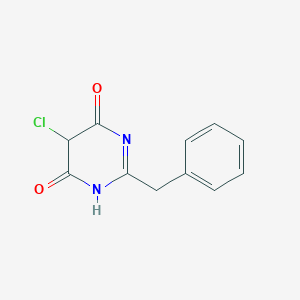
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)


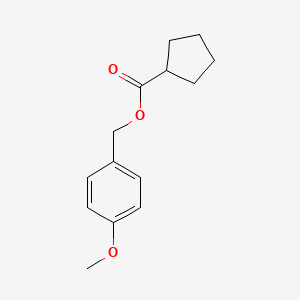
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
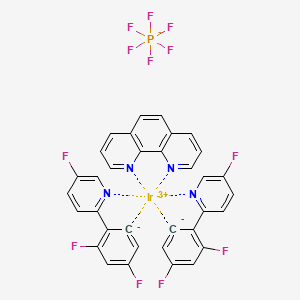


![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
